2-Bromo-4,5-dichloropyrimidine

Catalog No.
S12228414
CAS No.
M.F
C4HBrCl2N2
M. Wt
227.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4,5-dichloropyrimidine

Product Name

2-Bromo-4,5-dichloropyrimidine

IUPAC Name

2-bromo-4,5-dichloropyrimidine

Molecular Formula

C4HBrCl2N2

Molecular Weight

227.87 g/mol

InChI

InChI=1S/C4HBrCl2N2/c5-4-8-1-2(6)3(7)9-4/h1H

InChI Key

RBZWFSMOZQRODV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Br)Cl)Cl

2-Bromo-4,5-dichloropyrimidine is a halogenated pyrimidine derivative with the molecular formula C4HBrCl2N2C_4H_BrCl_2N_2 and a molecular weight of approximately 227.87 g/mol. It is characterized by the presence of two chlorine atoms and one bromine atom attached to the pyrimidine ring, which is a six-membered aromatic heterocyclic compound containing nitrogen atoms. The compound typically appears as a white to light yellow solid and has a melting point of around 26 °C and a boiling point of 128 °C at 15 mmHg .

Typical of halogenated compounds, including:

  • Nucleophilic Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles, making it useful in synthesizing other organic compounds.
  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions due to the electron-withdrawing effects of the halogens.
  • Reduction Reactions: The halogens can be reduced to form amines or other functional groups, depending on the reaction conditions .

Studies have indicated that 2-Bromo-4,5-dichloropyrimidine exhibits significant biological activity. It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, leading to potential drug interactions . Additionally, its structural characteristics suggest potential antiviral and anticancer properties, although further research is necessary to fully elucidate its biological mechanisms.

The synthesis of 2-Bromo-4,5-dichloropyrimidine can be achieved through several methods:

  • Bromination of 4,5-Dichloropyrimidine: This method involves treating 4,5-dichloropyrimidine with bromine in an appropriate solvent under controlled conditions.
  • Using N-Bromo Succinimide: A common laboratory method involves the reaction of 4,5-dichloropyrimidine with N-bromo succinimide in methylene dichloride at low temperatures to facilitate bromination without excessive side reactions .
  • Diazotization followed by Chlorination: Another approach includes diazotizing an amino derivative of pyrimidine followed by chlorination to yield the desired compound .

2-Bromo-4,5-dichloropyrimidine finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of biologically active compounds, including drugs targeting various diseases.
  • Agricultural Chemicals: The compound may be utilized in developing herbicides or pesticides due to its potential biological activity.
  • Research: It serves as a reagent in organic synthesis and medicinal chemistry for developing new compounds with specific biological properties .

Interaction studies have highlighted that 2-Bromo-4,5-dichloropyrimidine can interact with various biological systems:

  • Cytochrome P450 Interactions: Its role as a CYP1A2 inhibitor suggests that it may alter the metabolism of other drugs processed by this enzyme, leading to increased toxicity or decreased efficacy of those drugs.
  • Cellular Uptake Studies: Investigations into its permeability across cell membranes indicate that it has favorable absorption characteristics, making it a candidate for drug development .

Several compounds share structural similarities with 2-Bromo-4,5-dichloropyrimidine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
5-Bromo-2,4-dichloropyrimidineC4HBrCl2N2C_4H_BrCl_2N_2Similar halogenation pattern; used in pharmaceuticals
5-Bromo-4-chloropyrimidin-2-amineC4HBrClN2C_4H_BrClN_2Contains an amine group; different reactivity
5-Bromo-2,4,6-trichloropyrimidineC4HBrCl3N2C_4HBrCl_3N_2More chlorinated; potentially higher reactivity
5-Bromo-4,6-dichloropyrimidineC4HBrCl2N2C_4HBrCl_2N_2Different chlorination pattern; varied applications

These compounds are unique due to their specific halogenation patterns and functional groups, which influence their chemical reactivity and biological activity.

2-Bromo-4,5-dichloropyrimidine (CAS 1806851-15-9) is a halogenated heterocyclic compound featuring a pyrimidine ring substituted with bromine at position 2 and chlorine atoms at positions 4 and 5. The molecular formula, $$ \text{C}4\text{HBrCl}2\text{N}_2 $$, corresponds to a molecular weight of 227.87 g/mol. While direct crystallographic data for this specific compound is not publicly available, its structural features can be inferred from analogous halogenated pyrimidines.

The pyrimidine ring adopts a planar hexagonal geometry, with bond lengths and angles consistent with aromatic systems. Halogen substituents introduce slight distortions due to their electronegativity and van der Waals radii. For instance, the carbon-bromine bond length is typically ~1.89 Å, while carbon-chlorine bonds measure ~1.73 Å, as observed in related structures like 5-bromo-2,4-dichloropyrimidine. The dihedral angles between the halogen atoms and the ring plane are critical for understanding steric interactions in subsequent reactions. Computational models, such as density functional theory (DFT), predict a dipole moment of ~3.2 D, reflecting the asymmetric distribution of electronegative substituents.

Systematic IUPAC Nomenclature and Alternative Designations

The systematic IUPAC name for this compound is 2-bromo-4,5-dichloropyrimidine, derived by numbering the pyrimidine ring to assign the lowest possible locants to the substituents (bromine at position 2, chlorine at positions 4 and 5). Alternative designations include:

  • CAS Registry Number: 1806851-15-9
  • Synonyms: 4,5-Dichloro-2-bromopyrimidine; 2-Bromo-4,5-dichloro-1,3-diazine
  • Molecular Formula: $$ \text{C}4\text{HBrCl}2\text{N}_2 $$

The compound is often confused with structurally similar derivatives, such as 2-bromo-4,6-dichloropyrimidine (CAS 36082-50-5), which differs in the placement of chlorine atoms. Careful distinction is necessary to avoid synthesis or application errors.

Comparative Analysis with Related Halogenated Pyrimidine Derivatives

Halogenated pyrimidines exhibit diverse reactivity and applications depending on halogen positioning. A comparative analysis reveals key differences:

Compound NameCAS NumberMolecular FormulaHalogen PositionsKey Applications
2-Bromo-4,5-dichloropyrimidine1806851-15-9$$ \text{C}4\text{HBrCl}2\text{N}_2 $$2, 4, 5Pharmaceutical intermediates
5-Bromo-2,4-dichloropyrimidine36082-50-5$$ \text{C}4\text{HBrCl}2\text{N}_2 $$2, 4, 5Cross-coupling reactions
2-Bromo-4,6-dichloropyrimidine1550966-94-3$$ \text{C}4\text{HBrCl}2\text{N}_2 $$2, 4, 6Material science applications
2-Bromo-5-chloropyrimidine124405-67-0$$ \text{C}4\text{H}2\text{BrClN}_2 $$2, 5Antibiofilm agents

The position of halogens profoundly influences electronic and steric properties. For example, 2-bromo-4,5-dichloropyrimidine’s clustered substituents enhance electrophilicity at position 2, making it more reactive toward nucleophilic substitution than its 4,6-dichloro counterpart. Conversely, 2-bromo-5-chloropyrimidine’s lower halogen density reduces steric hindrance, favoring applications in medicinal chemistry.

Synthesis and Reaction Mechanisms of 2-Bromo-4,5-dichloropyrimidine

Synthetic Pathways and Optimization Strategies

The synthesis of 2-bromo-4,5-dichloropyrimidine typically involves sequential halogenation of pyrimidine precursors. One optimized route proceeds as follows:

  • Chlorination: Pyrimidine is treated with phosphorus oxychloride (POCl$$_3$$) at 110°C to introduce chlorine atoms at positions 4 and 5, yielding 4,5-dichloropyrimidine.
  • Bromination: The dichlorinated intermediate undergoes electrophilic bromination using bromine (Br$$2$$) in the presence of iron(III) bromide (FeBr$$3$$) as a catalyst, selectively substituting position 2.

Alternative methods employ hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), with potassium bromide in aqueous media. This approach achieves 65–80% yields under mild conditions (25°C, 12 hours), aligning with green chemistry principles.

Mechanistic Insights into Key Chemical Reactions

The bromination step follows an electrophilic aromatic substitution (SEAr) mechanism:

  • Generation of Electrophile: $$ \text{Br}2 $$ reacts with FeBr$$3$$ to form $$ \text{Br}^+ $$.
  • Attack on Pyrimidine Ring: The electron-deficient pyrimidine ring attracts $$ \text{Br}^+ $$, leading to a Wheland intermediate.
  • Deprotonation: Loss of a proton restores aromaticity, yielding 2-bromo-4,5-dichloropyrimidine.

Competing reactions, such as over-bromination or ring oxidation, are mitigated by controlling stoichiometry (1:1 Br$$_2$$-to-substrate ratio) and temperature (<50°C).

Physicochemical Properties of 2-Bromo-4,5-dichloropyrimidine

Thermodynamic and Spectroscopic Profiles

Key physicochemical properties include:

  • Melting Point: Not explicitly reported; estimated at 128–135°C based on analogues.
  • Solubility: Limited aqueous solubility (<0.1 mg/mL at 25°C); soluble in polar aprotic solvents (e.g., DMSO, DMF).
  • Spectroscopic Data:
    • $$ ^1\text{H NMR} $$: δ 8.85 (s, 1H, H-6), δ 8.72 (s, 1H, H-3).
    • $$ ^{13}\text{C NMR} $$: δ 158.2 (C-2), 152.4 (C-4), 149.1 (C-5), 117.6 (C-6).

Stability and Reactivity Under Varied Conditions

The compound is stable at room temperature but degrades under strong UV light or alkaline conditions. Hydrolytic susceptibility at position 2 follows the order: Br > Cl, with half-life >24 hours in neutral aqueous solutions.

Applications of 2-Bromo-4,5-dichloropyrimidine in Organic Synthesis

Role as a Building Block in Pharmaceutical Intermediates

2-Bromo-4,5-dichloropyrimidine serves as a versatile intermediate in drug discovery. For example, it participates in Suzuki-Miyaura couplings to generate biaryl pyrimidines, key motifs in kinase inhibitors. Recent studies highlight its utility in synthesizing analogues of selitrectinib, an anti-cancer agent targeting TRK fusion proteins.

Utility in Cross-Coupling and Functionalization Reactions

The bromine atom at position 2 undergoes efficient palladium-catalyzed cross-coupling with boronic acids (e.g., aryl, vinyl), while chlorine atoms at 4 and 5 remain inert, enabling selective derivatization. This selectivity is exploited in sequential functionalization strategies to construct polyfunctional pyrimidine scaffolds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

225.87002 g/mol

Monoisotopic Mass

225.87002 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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